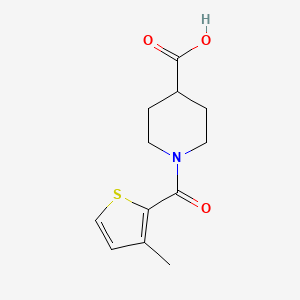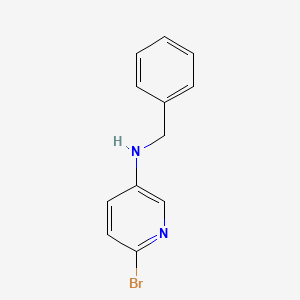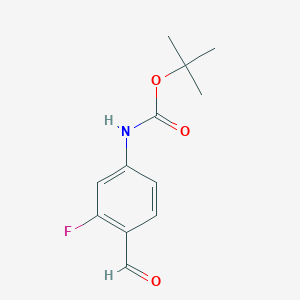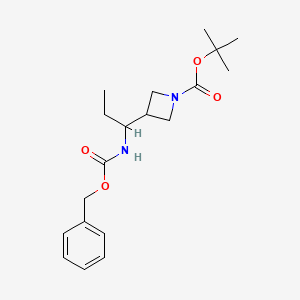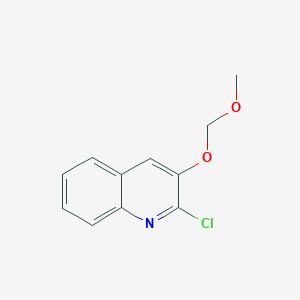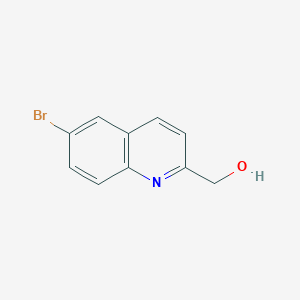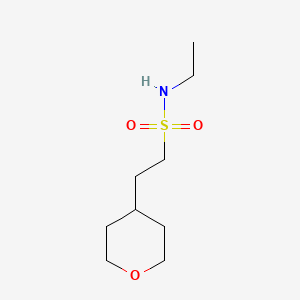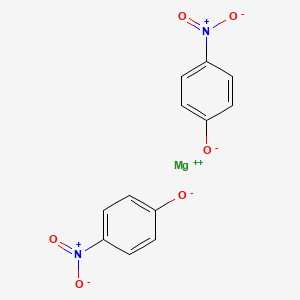
5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester is a complex organic compound that features a bromine atom, a nitro group, and a trifluoroacetylamino group attached to a benzoic acid methyl ester backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester typically involves multi-step organic reactions. A possible synthetic route might include:
Nitration: Introduction of the nitro group to the aromatic ring.
Bromination: Addition of the bromine atom to the aromatic ring.
Acylation: Introduction of the trifluoroacetylamino group.
Esterification: Formation of the methyl ester from the carboxylic acid.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group.
Reduction: The bromine atom can be substituted with other groups through nucleophilic substitution.
Substitution: The trifluoroacetylamino group can be modified through various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Amino derivatives: From the reduction of the nitro group.
Substituted benzoic esters: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
Intermediate in Organic Synthesis: Used as a building block for more complex molecules.
Catalysis: Potential use in catalytic processes due to its functional groups.
Biology
Biochemical Probes: Used to study enzyme interactions and protein functions.
Medicine
Drug Development: Potential precursor for pharmaceutical compounds.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action for 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, affecting their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-3-nitrobenzoic Acid Methyl Ester: Lacks the trifluoroacetylamino group.
3-Nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester: Lacks the bromine atom.
Uniqueness
The presence of the trifluoroacetylamino group and the bromine atom in 5-Bromo-3-nitro-2-(2,2,2-trifluoro-acetylamino)-benzoic Acid Methyl Ester makes it unique, potentially offering distinct reactivity and applications compared to its analogs.
Propiedades
Fórmula molecular |
C10H6BrF3N2O5 |
|---|---|
Peso molecular |
371.06 g/mol |
Nombre IUPAC |
methyl 5-bromo-3-nitro-2-[(2,2,2-trifluoroacetyl)amino]benzoate |
InChI |
InChI=1S/C10H6BrF3N2O5/c1-21-8(17)5-2-4(11)3-6(16(19)20)7(5)15-9(18)10(12,13)14/h2-3H,1H3,(H,15,18) |
Clave InChI |
TULSVKLQZRRLIQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C(=CC(=C1)Br)[N+](=O)[O-])NC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



